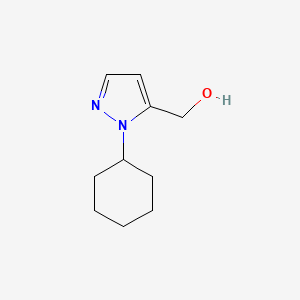

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

Description

Significance of Pyrazole (B372694) Heterocycles in Organic and Medicinal Chemistry Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a foundational scaffold in a vast array of chemical compounds. researchgate.netresearchgate.net The pyrazole core and its derivatives are of paramount importance in organic and medicinal chemistry due to their diverse biological activities and versatile applications. globalresearchonline.netnih.gov This significance stems from the unique structural and electronic properties of the pyrazole ring, which make it a "privileged scaffold" in drug discovery. mdpi.comfrontiersin.org

Pyrazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. globalresearchonline.netontosight.ai This broad utility has led to the development of several successful drugs that feature the pyrazole motif. For instance, Celecoxib is a well-known anti-inflammatory drug, Rimonabant has been used as an anti-obesity agent, and various other derivatives are utilized as analgesics, antipyretics, and tranquilizers. researchgate.netpharmaguideline.commdpi.com Beyond pharmaceuticals, pyrazole-based compounds are also crucial in agrochemicals as pesticides and herbicides, and in materials science for creating dyes and fluorescent substances. researchgate.netglobalresearchonline.net

The following table highlights some prominent examples of pyrazole-based drugs and their primary therapeutic applications.

| Drug Name | Therapeutic Application |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) researchgate.netfrontiersin.org |

| Rimonabant | Anti-obesity (Cannabinoid receptor antagonist) researchgate.netfrontiersin.org |

| Difenamizole | Analgesic researchgate.netfrontiersin.org |

| Pyrazofurin | Anticancer and Antiviral researchgate.net |

| Fezolamide | Antidepressant nih.gov |

Structural Features of 2-Substituted Pyrazoles within the Azole Family

The azoles are a class of five-membered aromatic heterocycles containing at least one nitrogen atom. Pyrazole is distinguished within this family by having two adjacent nitrogen atoms. mdpi.com This arrangement imparts specific characteristics: one nitrogen atom is a pyrrole-like (acidic) proton donor, while the other is a pyridine-like (basic) sp²-hybridized proton acceptor. mdpi.com This dual nature allows pyrazoles to act as both hydrogen bond donors and acceptors, influencing their intermolecular interactions. mdpi.com

Positioning of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol within the Pyrazole-Methanol Class of Compounds

The compound this compound belongs to the pyrazole-methanol class, which is characterized by a pyrazole ring bearing a hydroxymethyl (-CH₂OH) functional group. This class of compounds serves as versatile building blocks in organic synthesis, as the hydroxyl group can be readily modified to create a wide range of other functional groups or to extend the molecular structure.

The specific structure of this compound features three key components:

A Pyrazole Core : The central heterocyclic ring providing the foundational structure and inherent biological potential.

An N2-Cyclohexyl Group : A bulky, non-aromatic, and lipophilic cyclohexyl ring attached to one of the nitrogen atoms. This group increases the molecule's fat-solubility and steric bulk, which can influence its interaction with biological systems. Its position at N2 prevents tautomerism.

A C3-Methanol Group : A hydroxymethyl group attached to a carbon atom adjacent to the substituted nitrogen. This polar group provides a site for hydrogen bonding and can act as a synthetic handle for further chemical modifications.

Compared to simpler analogs like (2-Butyl-2H-pyrazol-3-yl)-methanol, the cyclohexyl substituent provides greater steric hindrance and a more rigid conformational profile. This combination of a bulky, lipophilic N2-substituent and a reactive C3-methanol group makes this compound a distinct entity within its class, offering specific stereochemical and physicochemical properties for investigation in synthetic and medicinal chemistry.

The table below outlines the key structural and chemical properties of this compound, derived from its chemical structure.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.25 g/mol |

| Core Structure | Pyrazole |

| N2-Substituent | Cyclohexyl |

| C3-Substituent | Methanol (B129727) (-CH₂OH) |

| Key Features | Lipophilic N-substituent, Hydrogen-bonding C-substituent, Fixed Tautomer |

Overview of Research Trajectories in Pyrazole Chemistry

Research in pyrazole chemistry continues to be a dynamic and evolving field. A major trajectory involves the development of novel, efficient, and environmentally friendly synthetic methodologies. This includes the use of multicomponent reactions (MCRs), which allow for the construction of complex pyrazole derivatives in a single step, enhancing atom and step economy. mdpi.com There is also a focus on green chemistry approaches, such as using ultrasound or microwave-assisted reactions to accelerate synthesis and reduce waste.

Another significant research direction is the expansion of pyrazole applications beyond traditional medicine. Scientists are exploring pyrazole-based compounds for their potential in materials science, investigating their use as organic light-emitting diodes (OLEDs), fluorescent sensors for ion detection, and components in conducting polymers. researchgate.net

In medicinal chemistry, the focus is on designing novel pyrazole hybrids, where the pyrazole core is combined with other pharmacologically active moieties to create multifunctional molecules with enhanced potency or novel mechanisms of action against various diseases, including cancer and microbial infections. researchgate.netnih.gov The rational design of these new analogs, guided by computational modeling and structure-activity relationship (SAR) studies, aims to optimize therapeutic activity while minimizing side effects. frontiersin.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-cyclohexylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLPGZCITOPZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=CC=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclohexyl 2h Pyrazol 3 Yl Methanol and Analogues

Strategies for Constructing the 2-Cyclohexyl-2H-pyrazole Moiety

The formation of the pyrazole (B372694) ring is a well-established area of heterocyclic chemistry, with several robust methods available for its construction. The synthesis of a 2-cyclohexyl substituted pyrazole requires the strategic incorporation of a cyclohexyl group onto one of the nitrogen atoms of the pyrazole ring.

Cyclocondensation Reactions Involving Hydrazines and 1,3-Dicarbonyl Systems

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govrsc.org This approach offers a straightforward route to a wide array of substituted pyrazoles.

To synthesize the 2-cyclohexyl-2H-pyrazole core, cyclohexylhydrazine (B1595531) would be the requisite hydrazine component. The choice of the 1,3-dicarbonyl compound is crucial as it determines the substitution pattern on the carbon atoms of the pyrazole ring. The reaction typically proceeds through the formation of a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A significant challenge in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is the potential for the formation of regioisomers. The regioselectivity of the cyclization is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. researchgate.net For instance, the reaction of an unsymmetrical diketone with cyclohexylhydrazine could theoretically yield both 1-cyclohexyl-3,5-disubstituted and 1-cyclohexyl-3,5-disubstituted pyrazoles. However, in the context of forming a 2-cyclohexyl-2H-pyrazole, the numbering convention of the pyrazole ring means that the cyclohexyl group is at the 2-position regardless of which nitrogen atom of cyclohexylhydrazine initially attacks which carbonyl group, provided the desired substitution pattern is achieved at positions 3 and 5.

| Reactants | Conditions | Product(s) | Key Features |

| Cyclohexylhydrazine | Acid or base catalysis, various solvents (e.g., ethanol (B145695), acetic acid) | 2-Cyclohexyl-2H-pyrazole derivatives | A versatile and traditional method. Regioselectivity can be an issue with unsymmetrical dicarbonyls. |

| 1,3-Dicarbonyl Compound | The nature of the R groups on the dicarbonyl determines the substituents at the C3 and C5 positions of the pyrazole. |

Multicomponent Reaction Approaches to Pyrazole Ring Formation

Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govmdpi.com Several MCRs have been developed for the synthesis of pyrazoles, often involving the in-situ generation of one of the key intermediates. beilstein-journals.org

For the synthesis of a 2-cyclohexyl-2H-pyrazole, a three-component reaction could involve an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or a β-ketoester), and cyclohexylhydrazine. rsc.org These reactions can proceed through a series of condensations and cyclizations to afford highly substituted pyrazole derivatives. The specific substitution pattern of the resulting pyrazole is dictated by the choice of the initial components.

Another MCR approach could involve the reaction of a terminal alkyne, an aldehyde, and cyclohexylhydrazine in a one-pot procedure to yield 1,3,5-trisubstituted pyrazoles. organic-chemistry.org The regioselectivity of such reactions is a critical consideration.

| Reaction Type | Components | Product | Advantages |

| Three-component | Aldehyde, Active Methylene Compound, Cyclohexylhydrazine | Substituted 2-cyclohexyl-2H-pyrazole | High efficiency, atom economy, and diversity of accessible structures. rsc.orgmdpi.com |

| Three-component | Terminal Alkyne, Aldehyde, Cyclohexylhydrazine | 1,3,5-Trisubstituted Pyrazole | Direct access to polysubstituted pyrazoles from simple starting materials. organic-chemistry.org |

Derivatization from Precursor Heterocycles

While less common for the de novo synthesis of the pyrazole ring itself, derivatization from other heterocyclic systems can be a viable strategy. For instance, the transformation of isoxazoles or other five-membered heterocycles into pyrazoles through ring-opening and recyclization reactions with hydrazines has been reported. organic-chemistry.org This method would involve the synthesis of a suitably substituted precursor heterocycle that, upon reaction with cyclohexylhydrazine, would yield the desired 2-cyclohexyl-2H-pyrazole. The feasibility of this approach is highly dependent on the availability of the precursor heterocycle.

Synthesis through Hydrazone Intermediates

The use of pre-formed hydrazones as synthons for pyrazole construction offers an alternative to the direct cyclocondensation of hydrazines and dicarbonyls. Hydrazones derived from cyclohexylhydrazine and a suitable carbonyl compound can undergo cyclization with various reagents to form the pyrazole ring. For example, the reaction of a hydrazone with a compound containing a leaving group and an activatable hydrogen can lead to pyrazole formation.

Introduction and Modification of the Hydroxymethyl Functional Group

The introduction of a hydroxymethyl group (-CH2OH) at the 3-position of the pyrazole ring is a key step in the synthesis of the target molecule. This can be achieved either by incorporating this functionality during the ring formation or by modifying a precursor group on a pre-formed pyrazole ring.

Direct Introduction of the -CH2OH Group via Specific Synthetic Routes

A direct approach to installing the hydroxymethyl group involves using a 1,3-dicarbonyl compound that already contains a protected or latent form of this group. For example, a dicarbonyl compound with a hydroxymethyl equivalent at the appropriate position could be used in a cyclocondensation reaction with cyclohexylhydrazine.

Alternatively, a more common and versatile strategy involves the functionalization of a pre-existing pyrazole core. This typically involves the synthesis of a pyrazole with a functional group at the 3-position that can be readily converted to a hydroxymethyl group.

Reduction of a Carboxylic Acid or Ester: A widely used method is the synthesis of a pyrazole-3-carboxylic acid or its corresponding ester. researchgate.netresearchgate.net This can be achieved by using a 1,3-dicarbonyl compound that is also a ketoester in the initial cyclocondensation reaction. The resulting pyrazole-3-carboxylate can then be reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4). mdpi.com

Reduction of an Aldehyde: Another common precursor is a pyrazole-3-carbaldehyde. researchgate.netumich.edu These aldehydes can be synthesized through various methods, including the Vilsmeier-Haack reaction on a suitable hydrazone. researchgate.net Subsequent reduction of the aldehyde functionality with a mild reducing agent like sodium borohydride (B1222165) (NaBH4) affords the desired hydroxymethyl group.

Grignard Reaction with an Aldehyde: The reaction of a Grignard reagent with a pyrazole-3-carbaldehyde can also be used to introduce a hydroxymethyl group, although this is more commonly used to form secondary alcohols. arkat-usa.orgnih.gov

| Precursor Functional Group at C3 | Reagent(s) for Conversion | Resulting Functional Group | Key Considerations |

| Carboxylic Acid (-COOH) or Ester (-COOR) | Lithium Aluminum Hydride (LiAlH4) | Hydroxymethyl (-CH2OH) | Powerful reducing agent; requires anhydrous conditions and careful workup. mdpi.com |

| Aldehyde (-CHO) | Sodium Borohydride (NaBH4) | Hydroxymethyl (-CH2OH) | Milder reducing agent; compatible with a wider range of functional groups. |

Reduction of Carboxylic Acid and Ester Derivatives to Alcohols

A primary and reliable route to (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol involves the reduction of its corresponding carboxylic acid or ester derivatives. This transformation is a fundamental process in organic synthesis, typically achieved using powerful hydride-donating reagents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the comprehensive reduction of both carboxylic acids and esters directly to primary alcohols. quora.commasterorganicchemistry.com The reaction proceeds via the formation of a tetrahedral intermediate after the nucleophilic attack of a hydride ion on the carbonyl carbon. For esters, this intermediate collapses, eliminating the alkoxy group to form an aldehyde, which is then immediately reduced further to the primary alcohol. pharmacy180.com Due to the high reactivity of LiAlH₄, these reactions are typically conducted in anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether.

Alternatively, sodium borohydride (NaBH₄) can be employed. While generally less reactive than LiAlH₄, NaBH₄ is a suitable reagent for reducing pyrazole aldehydes, which are direct precursors to the target methanol (B129727). For instance, the reduction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde to the corresponding primary alcohol, [1-phenyl-3-(2-phenylethynyl)-1H-pyrazol-4-yl]methanol, has been successfully carried out using NaBH₄ in methanol at low temperatures. This method demonstrates the utility of borohydrides for converting carbonyl functionalities on the pyrazole ring to the desired hydroxymethyl group. researchgate.net While NaBH₄ is often too mild to reduce carboxylic acids directly, it can effectively reduce esters, albeit more slowly than LiAlH₄. nih.gov

The choice of reducing agent depends on the substrate's functional group tolerance and the desired reaction conditions. LiAlH₄ offers a more forceful reduction for both acids and esters, while NaBH₄ provides a milder alternative, particularly suitable for the reduction of the corresponding pyrazole-3-carbaldehyde.

C(sp³)–H Functionalization Strategies at the Methanol Carbon

Direct functionalization of the C(sp³)–H bonds at the methanol carbon or its alkyl precursors represents a cutting-edge strategy for synthesizing complex pyrazole analogues. This approach offers a more atom-economical route by avoiding pre-functionalization steps. Palladium-catalyzed C–H activation is a prominent method in this field.

Research has demonstrated that the pyrazole ring can act as an effective directing group for the palladium-catalyzed arylation of unactivated sp³ C–H bonds. nih.gov In these reactions, a C–H bond at the β-position of an alkyl group attached to a pyrazole nitrogen is selectively functionalized. The process typically involves a Pd(OAc)₂ catalyst and proceeds through the formation of a five-membered palladacycle intermediate. nih.govnih.gov This strategy allows for the introduction of aryl groups onto the alkyl side chain, which can then be further elaborated.

While direct functionalization of the methanol carbon itself is challenging, this methodology can be applied to a precursor, such as a 3-ethylpyrazole derivative. The pyrazole ring directs the palladium catalyst to activate a C–H bond on the ethyl group, which can then be coupled with an aryl halide. Subsequent synthetic steps could then be used to introduce the hydroxyl functionality. The development of novel catalytic systems, such as those using specific phosphine (B1218219) ligands, has enabled these reactions to proceed under milder conditions, enhancing their synthetic utility for creating diverse and complex pyrazole structures. nih.govresearchgate.net This approach is particularly valuable for the late-stage functionalization of molecules, allowing for the rapid generation of analogues. semanticscholar.org

Advanced Synthetic Procedures and Reagents

Modern organic synthesis increasingly relies on advanced procedures and novel reagents to improve reaction efficiency, selectivity, and environmental sustainability. The synthesis of this compound and its analogues benefits significantly from these innovations, which include the use of organometallic reagents, energy-assisted techniques like sonochemistry and microwave irradiation, and the adoption of catalyst-free and green chemistry protocols.

Role of Organometallic Reagents in Functionalization

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles essential for the formation of carbon-carbon bonds. pharmacy180.comresearchgate.net In the context of synthesizing pyrazole-methanol derivatives, their primary role is in the addition to carbonyl precursors, such as pyrazole-3-carbaldehydes or pyrazole-3-carboxylic acid esters.

Reacting a pyrazole-3-carbaldehyde with an organometallic reagent (e.g., a Grignard reagent, RMgX) leads to the formation of a secondary alcohol upon aqueous workup. This provides a direct method to introduce a variety of substituents onto the methanol carbon. For instance, treatment of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with appropriate Grignard reagents has been used to synthesize a range of secondary alcohols.

When an ester derivative like ethyl 2-cyclohexyl-2H-pyrazole-3-carboxylate is treated with two or more equivalents of a Grignard or organolithium reagent, a tertiary alcohol is produced. pharmacy180.com The first equivalent adds to the carbonyl, and the subsequent collapse of the tetrahedral intermediate eliminates the ethoxy group to form a ketone, which is then immediately attacked by a second equivalent of the organometallic reagent. This pathway allows for the synthesis of more highly substituted pyrazolyl-methanol analogues.

Sonochemical and Microwave-Assisted Synthesis

The application of non-traditional energy sources, such as ultrasound (sonochemistry) and microwave irradiation, has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. benthamdirect.commedicaljournalshouse.com

Sonochemical Synthesis: Ultrasound irradiation facilitates chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. researchgate.net The synthesis of various pyrazole derivatives has been shown to benefit from sonication, often proceeding faster and with higher yields than silent (non-sonicated) reactions. researchgate.netorientjchem.orgresearchgate.net For example, multicomponent reactions to form polycyclic fused pyrazoles have been successfully carried out under ultrasonic irradiation in water at room temperature. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions directly and efficiently. This often results in a significant acceleration of reaction rates, allowing syntheses that would take hours or days under conventional conditions to be completed in minutes. medicaljournalshouse.comdergipark.org.tr The condensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole core is a classic reaction that has been extensively optimized using microwave irradiation. researchgate.netnih.gov These reactions are often performed under solvent-free conditions, further enhancing their environmental credentials. researchgate.net The rapid and high-yield nature of MAOS makes it a highly attractive method for preparing the pyrazole scaffold of the target molecule. lew.ro

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of 3,5-dimethyl pyrazoles | Conventional | 12-16 h | 36.9-48.6% | medicaljournalshouse.com |

| Synthesis of 3,5-dimethyl pyrazoles | Microwave | 4-7 min | 54-81% | medicaljournalshouse.com |

| Synthesis of 1H-pyrazole-5-amines | Microwave | 10-35 min | >66% | lew.ro |

| Synthesis of pyrazolones | Microwave | Not specified | Good to Excellent | researchgate.net |

Catalyst-Free and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce waste and environmental impact, have spurred the development of catalyst-free and water-based synthetic methods for pyrazoles. benthamdirect.com These approaches prioritize the use of non-toxic solvents, readily available reagents, and conditions that minimize energy consumption.

Catalyst-Free Synthesis: Many pyrazole syntheses can be performed without the need for a catalyst, relying instead on the intrinsic reactivity of the starting materials. For example, the cycloaddition of α,β-unsaturated aldehydes or ketones with hydrazine salts can proceed efficiently to yield pyrazoles, sometimes mediated simply by iodine under metal-free conditions. acs.orgorganic-chemistry.org Furthermore, catalyst-free Michael additions have been developed for the highly regioselective N-alkylation of pyrazoles, providing a straightforward route to N-substituted products with high yields. researchgate.netacs.org One-pot, three-component reactions under solvent-free conditions at elevated temperatures also represent a common catalyst-free strategy. acs.org

Green Chemistry Approaches: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and inexpensive nature. Numerous methods for synthesizing pyrazole derivatives in aqueous media have been reported. thieme-connect.comrsc.org These reactions often benefit from the unique properties of water, such as its high polarity and ability to promote reactions through hydrophobic effects. For instance, the multicomponent synthesis of pyrazolone (B3327878) compounds has been achieved in aqueous media using imidazole (B134444) as a catalyst. acs.org The use of ethanol, a renewable solvent, in conjunction with green catalysts like ammonium (B1175870) chloride, has also been reported for the classic Knorr pyrazole synthesis. jetir.org These methods align with the goals of sustainable chemistry by reducing reliance on hazardous organic solvents. thieme-connect.com

General Methodological Considerations in Synthesis

A primary challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity of the N-alkylation step. Unsymmetrical pyrazoles, such as a 3-substituted pyrazole, have two non-equivalent nitrogen atoms, and alkylation can lead to a mixture of N1 and N2 isomers. The reaction outcome is influenced by factors such as the steric bulk of the substituent on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used. thieme-connect.com While some methods produce mixtures that require laborious separation, catalyst-free Michael additions and certain enzyme-catalyzed reactions have been developed to achieve excellent regioselectivity (>99:1) for a specific isomer. acs.orgnih.gov

The choice of reaction conditions is critical. As discussed, advanced techniques like microwave irradiation and sonication can dramatically shorten reaction times and improve yields. medicaljournalshouse.comresearchgate.net Temperature is also a crucial parameter; for instance, in palladium-catalyzed C-H functionalization, precise temperature control is necessary to achieve the desired reactivity and prevent side reactions. nih.gov The selection of solvent is equally important, with a strong trend towards "green" solvents like water and ethanol to improve the environmental profile of the synthesis. thieme-connect.comjetir.org

When a catalyst is employed, its selection is paramount. In C-H activation, the choice of palladium source and ligand determines the efficiency and selectivity of the reaction. nih.gov For pyrazole core formation, a wide range of catalysts from simple acids and bases to Lewis acids and heterogeneous catalysts have been explored to optimize yields and reaction rates. mdpi.com However, the development of catalyst-free methods is often preferred to reduce costs and simplify product purification by avoiding the removal of metal residues. rsc.orgacs.org

Solvent Selection and Reaction Conditions

The selection of an appropriate solvent and the optimization of reaction conditions are paramount in the synthesis of N-substituted pyrazoles. The classical and most common method for forming the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com For the synthesis of N-cyclohexyl pyrazoles, cyclohexylamine (B46788) can be used as a precursor. nih.govacs.org

Protic solvents such as ethanol and methanol are frequently employed in these condensation reactions. nih.gov For instance, the reaction can be carried out by heating the reactants in ethanol. The use of catalysts can significantly enhance reaction rates and yields. While some reactions proceed without a catalyst, acidic or basic catalysts are often beneficial. For example, a catalytic amount of a strong acid can facilitate the condensation. nih.gov In some cases, nano-ZnO has been utilized as an efficient and green catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.gov

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often leading to shorter reaction times and improved yields. orientjchem.org Both protic and aprotic solvents can be used in microwave-assisted synthesis, with ethanol and dimethylformamide (DMF) being common choices. nih.govnih.gov The reaction temperature is a critical parameter, with many procedures involving heating the reaction mixture to reflux. researchgate.net

For the introduction of the methanol group at the 3-position of the pyrazole ring, a common strategy is the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. The reduction of a pyrazole-4-carbaldehyde to the corresponding alcohol has been successfully achieved using sodium borohydride (NaBH₄) in methanol at low temperatures (e.g., 0 °C) under an inert atmosphere. mdpi.com This method is generally applicable for the reduction of pyrazole aldehydes to their corresponding alcohols.

Table 1: Solvent Selection and Reaction Conditions for Pyrazole Synthesis

| Reaction Step | Solvent(s) | Catalyst(s) | Temperature | Duration |

|---|---|---|---|---|

| Pyrazole Ring Formation | Ethanol, Methanol, DMF | Acidic (e.g., p-TsOH), Basic (e.g., L-proline), Nano-ZnO | Room Temperature to Reflux | 1.5 - 24 hours |

| Carbonyl Reduction | Methanol, THF | - | 0 °C to Room Temperature | 30 minutes - 3 hours |

Workup and Isolation Procedures

Following the completion of the reaction, a systematic workup and isolation procedure is necessary to separate the desired product from the reaction mixture. A typical workup for pyrazole synthesis involves quenching the reaction, followed by extraction and washing. mdpi.com

If the reaction is conducted in an organic solvent, it may be diluted with a larger volume of an immiscible solvent like ethyl acetate (B1210297). The organic layer is then washed sequentially with water and brine (a saturated aqueous solution of NaCl) to remove any water-soluble impurities and inorganic salts. google.com In cases where an acidic or basic catalyst is used, the workup may include a neutralization step. For instance, if an acid catalyst is employed, the mixture might be washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. mdpi.com

After the washing steps, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water. mdpi.comgoogle.com The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. This crude product is then subjected to further purification.

For the reduction step using sodium borohydride, the reaction is typically quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). mdpi.com This is followed by extraction with an organic solvent like ethyl acetate. The combined organic extracts are then washed, dried, and concentrated as described above to afford the crude alcohol.

Table 2: General Workup and Isolation Steps

| Step | Procedure | Purpose |

|---|---|---|

| 1. Quenching | Addition of water, saturated NH₄Cl, or saturated NaHCO₃ | To stop the reaction and neutralize catalysts. |

| 2. Extraction | Partitioning between an organic solvent (e.g., ethyl acetate, DCM) and an aqueous layer | To transfer the product into the organic phase. |

| 3. Washing | Washing the organic layer with water and brine | To remove water-soluble impurities. |

| 4. Drying | Treatment of the organic layer with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) | To remove residual water. |

| 5. Concentration | Evaporation of the solvent under reduced pressure | To isolate the crude product. |

Recrystallization and Chromatographic Purification Techniques

The final stage in obtaining pure this compound involves purification of the crude product. The two most common techniques for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization is a technique used to purify solid compounds based on differences in solubility. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, and mixtures of solvents such as ethanol-water or hexane-ethyl acetate. nih.govresearchgate.net The process involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to allow for the formation of crystals. Impurities remain in the solution (mother liquor) and are separated by filtration.

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. For pyrazole derivatives, silica (B1680970) gel is a commonly used stationary phase. orientjchem.orgmdpi.com The mobile phase, or eluent, is a solvent or a mixture of solvents that carries the compounds through the column. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is frequently used as the eluent. clockss.org The polarity of the eluent is often gradually increased (gradient elution) to effectively separate compounds with different polarities. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound. For N-alkyl pyrazoles, a common eluent system is a mixture of hexane and ethyl acetate or hexane and tetrahydrofuran (THF). nih.govacs.org

Table 3: Common Purification Techniques and Solvents

| Technique | Stationary Phase | Eluent/Solvent System(s) |

|---|---|---|

| Recrystallization | - | Ethanol, Methanol, Ethanol/Water, Hexane/Ethyl Acetate, Acetone |

| Column Chromatography | Silica Gel, Alumina | Hexane/Ethyl Acetate, Hexane/THF, Dichloromethane/Methanol |

Chemical Reactivity and Derivatization of 2 Cyclohexyl 2h Pyrazol 3 Yl Methanol

Reactivity of the Pyrazole (B372694) Heterocyclic System

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.govglobalresearchonline.net This structure confers a unique blend of stability and reactivity. The presence of the cyclohexyl group at the N-2 position defines the compound as a specific isomer and influences the electronic distribution and steric accessibility of the ring.

Regioselective Functionalization of the Pyrazole Ring

The reactivity of the pyrazole ring is significantly influenced by its substituent pattern. numberanalytics.com In the case of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, the ring is substituted at the N-2 and C-3 positions. The two nitrogen atoms within the ring act as electron-withdrawing groups, which reduces the electron density at the adjacent C3 and C5 positions. ijraset.com Consequently, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution reactions. globalresearchonline.netijraset.com

Common electrophilic substitution reactions that pyrazoles readily undergo include halogenation, nitration, and sulfonation, all of which are expected to occur selectively at the C4 position. globalresearchonline.net For instance, halogenation can introduce chloro, bromo, or iodo substituents, providing a handle for further synthetic transformations such as cross-coupling reactions. The synthesis of polysubstituted pyrazoles often relies on controlling the regioselectivity of such functionalization steps. acs.orgacs.org

Tautomerism and Isomerization Pathways of Substituted Pyrazoles

Tautomerism is a critical concept in pyrazole chemistry, typically involving the migration of a proton between the two annular nitrogen atoms in N-unsubstituted pyrazoles. nih.govencyclopedia.pub This process leads to an equilibrium between two or more isomeric forms. encyclopedia.pub However, for this compound, the nitrogen at position 2 is substituted with a cyclohexyl group. This N-substitution prevents the typical annular prototropic tautomerism because there is no proton on the ring's nitrogen atoms to exchange. nih.govencyclopedia.pub

While annular tautomerism is blocked, other isomerization pathways could be considered under specific conditions. For example, thermal or acid-catalyzed isomerization involving substituent groups has been observed in some pyrazole systems. rsc.org In the context of this specific molecule, the linkage between the cyclohexyl group and the pyrazole nitrogen is generally stable. The existence of distinct N-substituted isomers (e.g., 1-substituted vs. 2-substituted) is a fundamental aspect of pyrazole chemistry, with their relative stability often determined by the steric and electronic nature of the substituents. nih.govnih.gov

Chemical Stability and Aromaticity Considerations

The pyrazole ring is an aromatic system, possessing six delocalized π-electrons in a planar, conjugated ring, which imparts significant chemical stability. nih.govijraset.com This aromatic character means the ring is generally resistant to oxidation and reduction under standard conditions. globalresearchonline.net While the pyrazole nucleus itself is robust, alkyl side chains attached to the carbon atoms of the ring can be oxidized by strong agents like potassium permanganate (B83412) (KMnO₄) to yield the corresponding pyrazole carboxylic acids. globalresearchonline.net

Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH₂OH) at the C-3 position is a primary alcohol, a highly versatile functional group that can undergo a wide array of chemical transformations. These reactions are central to the derivatization of this compound, enabling its conversion into other functional moieties such as aldehydes, carboxylic acids, esters, and ethers.

Alcohol Protection Strategies (e.g., Acylation, Alkylation)

In multi-step syntheses, it is often necessary to temporarily "protect" the reactive hydroxyl group to prevent it from interfering with reactions at other sites on the molecule. google.com This is achieved by converting the alcohol into a less reactive derivative, which can later be easily removed to regenerate the original alcohol. Common protection strategies applicable to the primary alcohol in this compound include acylation and alkylation.

Acylation: This involves reacting the alcohol with an acylating agent (like an acid chloride or anhydride) to form an ester. This is a common method for protecting hydroxyl groups. researchgate.net

Alkylation: This strategy converts the alcohol into an ether. A widely used example is the formation of a tetrahydropyranyl (THP) ether by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. rsc.orgmdpi.com Other common ether-based protecting groups include benzyl (B1604629) (Bn) ethers and silyl (B83357) ethers (e.g., TBDMS).

| Protection Strategy | Reagent Example | Protecting Group | Resulting Functional Group |

| Acylation | Acetic Anhydride / Acetyl Chloride | Acetyl (Ac) | Ester |

| Alkylation (Ether) | Benzyl Bromide (BnBr) | Benzyl (Bn) | Ether |

| Alkylation (Ether) | 3,4-Dihydro-2H-pyran (DHP) | Tetrahydropyranyl (THP) | Acetal (THP Ether) |

| Silylation | t-Butyldimethylsilyl chloride (TBDMSCl) | t-Butyldimethylsilyl (TBDMS) | Silyl Ether |

Oxidation Reactions of the Primary Alcohol Functionality

The oxidation of the primary hydroxymethyl group is a fundamental transformation that can yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. amazonaws.com The ability to selectively stop the oxidation at the aldehyde stage is crucial in synthetic chemistry.

Oxidation to Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. organicchemistrytutor.com Reagents such as Pyridinium Chlorochromate (PCC) are commonly used in non-aqueous conditions for this purpose. organicchemistrytutor.com TEMPO-based catalysts also offer a green chemistry approach for the selective oxidation of primary alcohols to aldehydes. amazonaws.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents or reactions carried out in aqueous media will typically convert the primary alcohol directly to a carboxylic acid. organicchemistrytutor.com Heterogeneous catalysts, such as palladium-based systems, have been developed for the efficient aerobic oxidation of primary alcohols, including those on heterocyclic rings, to carboxylic acids. acs.orgresearchgate.net Other methods employ reagents like 1-hydroxycyclohexyl phenyl ketone under basic conditions, which tolerate a variety of functional groups, including heterocycles. researchgate.netnih.gov

| Product | Reagent / System | Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Non-aqueous (e.g., CH₂Cl₂) |

| Aldehyde | TEMPO / NaOCl | Biphasic system |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic, aqueous |

| Carboxylic Acid | Heterogeneous Pd-based catalyst | Aerobic (O₂), basic, aqueous |

| Carboxylic Acid | 1-Hydroxycyclohexyl phenyl ketone / NaOtBu | Basic, room temperature |

Nucleophilic Substitution Reactions of the Hydroxymethyl Group

The hydroxymethyl group of this compound, being a primary alcohol, is susceptible to nucleophilic substitution reactions. However, the hydroxyl (-OH) group is a poor leaving group. Consequently, for a substitution reaction to proceed efficiently, the hydroxyl group must first be converted into a better leaving group. This activation can be achieved through various standard organic chemistry transformations.

One common strategy is the conversion of the alcohol to a halide (halomethyl pyrazole). This can be accomplished using reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. In these reactions, the hydroxyl group is transformed into an intermediate that is readily displaced by the halide ion. For instance, the reaction with SOCl₂ would yield (2-cyclohexyl-2H-pyrazol-3-yl)methyl chloride. This resulting halomethyl derivative is a versatile intermediate, as the halogen is an excellent leaving group for subsequent Sₙ2 reactions with a wide range of nucleophiles.

Another key nucleophilic substitution pathway is the formation of ethers. This is typically achieved via a Williamson-type ether synthesis. The process involves deprotonating the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding pyrazolylmethoxide anion. This alkoxide can then react with an alkyl halide (e.g., methyl iodide or benzyl bromide) to displace the halide and form the corresponding ether, such as 3-(methoxymethyl)-2-cyclohexyl-2H-pyrazole or 3-(benzyloxymethyl)-2-cyclohexyl-2H-pyrazole.

Furthermore, the hydroxyl group can be converted into sulfonate esters, such as tosylates or mesylates, by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine (B92270). These sulfonate esters are excellent leaving groups, often even more effective than halides, and can be readily displaced by nucleophiles such as azides, cyanides, or thiolates to introduce a variety of functional groups onto the methyl carbon.

Table 1: Plausible Nucleophilic Substitution Reactions of the Hydroxymethyl Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Halogenation (Chlorination) | Thionyl chloride (SOCl₂) | (2-Cyclohexyl-2H-pyrazol-3-yl)methyl chloride |

| Halogenation (Bromination) | Phosphorus tribromide (PBr₃) | 3-(Bromomethyl)-2-cyclohexyl-2H-pyrazole |

| Tosylation | Tosyl chloride (TsCl), Pyridine | (2-Cyclohexyl-2H-pyrazol-3-yl)methyl tosylate |

| Ether Synthesis (Williamson) | 1. NaH; 2. Alkyl halide (R-X) | 3-(Alkoxymethyl)-2-cyclohexyl-2H-pyrazole |

Cyclization Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl moiety at the 3-position of the pyrazole ring is a key functional group for the construction of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, this compound can serve as a precursor to more complex polycyclic structures, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

These cyclization reactions typically require the hydroxymethyl group to react with another functional group, either on the same molecule (intramolecular) or on a reaction partner (intermolecular). The hydroxymethyl group can act as a nucleophile, or it can be transformed into an electrophile to facilitate cyclization.

A common strategy involves the reaction of a pyrazole derivative with a 1,3-bielectrophilic compound. For instance, the hydroxymethyl group, along with a neighboring ring nitrogen, can participate in a condensation reaction with a β-dicarbonyl compound or its equivalent. This often involves an initial transformation of the hydroxymethyl group. For example, oxidation of the hydroxymethyl group to the corresponding aldehyde (3-formyl-pyrazole) creates a key electrophilic center. This aldehyde can then undergo a condensation reaction with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate) and an amino group, leading to the formation of a fused pyridine ring.

Alternatively, the hydroxymethyl group can be converted into a halomethyl group, as described in the previous section. This electrophilic center can then undergo an intramolecular cyclization if a suitable nucleophile is present elsewhere on a substituent attached to the pyrazole ring. In intermolecular reactions, this halomethyl pyrazole can react with a binucleophilic species, such as a 5-aminopyrazole, to construct fused pyrazole systems. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities.

Interactions with Biological Systems: Focus on Chemical Inhibition Mechanisms

Pyrazole Core as Alcohol Dehydrogenase Inhibitors: Chemical Basis

The pyrazole scaffold is widely recognized as a classical and potent inhibitor of liver alcohol dehydrogenase (LADH), the primary enzyme responsible for the metabolism of ethanol (B145695). The chemical basis for this inhibition is the formation of a stable ternary complex involving the enzyme, the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), and the pyrazole molecule.

The active site of LADH contains a catalytic zinc ion that is essential for its function. lu.se This zinc ion is coordinated by amino acid residues of the enzyme and is the binding site for the alcohol substrate. lu.senih.gov Pyrazole inhibits the enzyme by directly competing with ethanol for coordination to this zinc ion. scispace.com

The mechanism of inhibition involves the N-2 nitrogen of the pyrazole ring, which has a lone pair of electrons, acting as a ligand that coordinates to the catalytic zinc ion. nih.gov This binding is significantly enhanced by the presence of the oxidized coenzyme, NAD⁺. scispace.com The formation of the LADH-NAD⁺-pyrazole ternary complex is a slow process, but it results in a very stable complex that effectively blocks the active site and prevents the binding and oxidation of alcohol substrates. scispace.com The zinc atom is thought to promote the dissociation of a proton from the pyrazole, allowing the pyrazole anion to interact strongly with NAD⁺. scispace.com Some spectroscopic studies have suggested that in this ternary complex, a covalent bond may form between the N-1 nitrogen of pyrazole and the C-4 position of the nicotinamide ring of NAD⁺, further stabilizing the inhibitory complex. nih.gov

The inhibitory potency of pyrazole derivatives can be influenced by substituents on the pyrazole ring. Structure-activity relationship studies have shown that substitution at the 4-position can significantly alter the inhibitory constant (Kᵢ). For example, 4-methylpyrazole (B1673528) and 4-iodopyrazole (B32481) are more potent inhibitors of human LADH than the parent pyrazole, while the introduction of a hydroxymethyl or carboxyl group at the 4-position reduces inhibitory activity. scispace.comepa.gov

Table 2: Inhibition Constants (Kᵢ) of Pyrazole Derivatives for Human Liver ADH

| Inhibitor | Kᵢ (µM) | Reference |

|---|---|---|

| Pyrazole | 2.6 | scispace.com |

| 4-Methylpyrazole (Fomepizole) | 0.21 | scispace.com |

| 4-Bromopyrazole | 0.29 | scispace.com |

| 4-Iodopyrazole | 0.12 | scispace.com |

| 4-Hydroxymethylpyrazole | 6.6 | epa.gov |

| 4-Carboxypyrazole | No inhibition observed | epa.gov |

Microsomal Drug-Metabolizing Enzyme Induction and Substrate Interactions

Pyrazole and its derivatives are known to interact significantly with the microsomal drug-metabolizing enzyme system, particularly the cytochrome P450 (CYP) superfamily. nih.govtandfonline.com These interactions can be complex, with pyrazoles acting as both inhibitors and inducers of specific CYP isozymes, leading to potentially significant drug-drug interactions. nih.govresearchgate.net

As inhibitors, pyrazoles can bind directly to the heme iron of CYP enzymes via one of their ring nitrogens. nih.gov This coordination can prevent the binding and metabolism of other substrate molecules. CYP2E1 is a particularly relevant isozyme, and many pyrazoles show inhibitory effects on its activity. nih.gov Structural features of the pyrazole derivative, such as the presence and position of substituents, influence the affinity and stoichiometry of binding to the CYP active site. nih.gov For instance, while pyrazole itself has a moderate affinity for CYP2E1, introducing a methyl group at the C-4 position can increase affinity over 50-fold. nih.gov Conversely, methyl groups at both the 3 and 5 positions can block binding entirely. nih.gov

In addition to inhibition, pyrazoles can act as inducers of CYP enzymes, meaning they can increase the synthesis of these enzymes in the liver. nih.govnih.gov Pyrazole and 4-methylpyrazole are known inducers of a specific CYP isozyme (CYP2E1) that is also induced by chronic ethanol consumption. nih.govnih.govosti.gov This induction can lead to an increased rate of metabolism for other drugs that are substrates of the induced enzyme. slideshare.net The induction profile can be selective; for example, pyrazole and 4-hydroxypyrazole selectively increase coumarin (B35378) 7-hydroxylase activity (associated with P450Coh) while decreasing or not affecting other mono-oxygenase activities. nih.gov The inductive potential does not always correlate simply with the physicochemical properties of the pyrazole derivative, suggesting a complex in vivo process. nih.gov

Table 3: Effects of Pyrazole Derivatives on Rat Hepatic Microsomal Enzyme Activities

| Compound | Effect on Total Cytochrome P-450 | Effect on p-Nitrophenol Hydroxylase (CYP2E1 marker) | Effect on Ethoxyresorufin Demethylase (CYP1A1 marker) | Reference |

|---|---|---|---|---|

| Pyrazole | No significant change | 1.9-fold increase | No significant change | nih.gov |

| 4-Methylpyrazole | 1.3-fold increase | 1.9-fold increase | 2.9-fold increase | nih.gov |

| 4-Iodopyrazole | No significant change | Increased turnover | Increased turnover | nih.gov |

| 4-Nitropyrazole | No significant effect | No significant effect | No significant effect | nih.gov |

Biotransformation Pathways of Pyrazole Structures

The pyrazole ring, while relatively stable, is subject to biotransformation in biological systems. nih.govpharmaguideline.com The metabolic fate of pyrazole derivatives is primarily governed by oxidative reactions catalyzed by microsomal enzymes, particularly the cytochrome P450 system. nih.govhyphadiscovery.com

For the parent pyrazole molecule, the principal metabolic pathway is oxidation of the pyrazole ring. nih.gov The major metabolite identified in urine is 4-hydroxypyrazole. nih.govnih.gov This hydroxylation is an NADPH-dependent reaction, sensitive to carbon monoxide, and catalyzed by CYP enzymes, with evidence pointing towards the involvement of the pyrazole-inducible CYP2E1 isozyme. nih.gov Further biotransformation can occur, leading to other hydroxylated derivatives and various conjugates. nih.gov For instance, pyrazole metabolites conjugated with a pentose (B10789219) (forming pyrazole ribosides) have been identified, suggesting that pyrazole may enter the salvage pathway for purines and pyrimidines. nih.gov

For N-substituted pyrazoles, such as the title compound this compound, additional metabolic pathways are possible. N-dealkylation is a common metabolic route for N-substituted heterocyclic compounds, which would involve the removal of the cyclohexyl group. hyphadiscovery.com Furthermore, the substituents themselves are targets for metabolism. The cyclohexyl group is susceptible to hydroxylation at various positions, and the hydroxymethyl group could be oxidized first to an aldehyde and then to a carboxylic acid.

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular skeleton and define the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, the spectrum is expected to show distinct signals corresponding to the pyrazole (B372694) ring, the cyclohexyl group, and the methanol (B129727) moiety.

The two protons on the pyrazole ring are expected to appear as doublets in the aromatic region of the spectrum. The protons of the cyclohexyl ring will produce complex, overlapping multiplets in the aliphatic region. The methylene (B1212753) (-CH₂) protons of the methanol group are anticipated to appear as a singlet or a doublet if coupled to the hydroxyl proton, while the hydroxyl (-OH) proton itself will present as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole H-4 | ~6.2 | d | 1H |

| Pyrazole H-5 | ~7.4 | d | 1H |

| CH₂OH | ~4.6 | s | 2H |

| N-CH (Cyclohexyl) | ~4.2 | m | 1H |

| CH₂OH | ~2.5 (variable) | br s | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing information on the types of carbons present (e.g., C, CH, CH₂, CH₃).

The spectrum for this compound is expected to show ten distinct signals. Three signals will correspond to the carbons of the pyrazole ring, one for the methanol carbon, and six for the cyclohexyl ring carbons (though some may overlap depending on the solvent and temperature). The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the pyrazole carbons are deshielded compared to the aliphatic cyclohexyl carbons. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | ~148 |

| Pyrazole C-5 | ~130 |

| Pyrazole C-4 | ~105 |

| N-CH (Cyclohexyl) | ~60 |

| CH₂OH | ~57 |

| Cyclohexyl C-2/6 | ~33 |

| Cyclohexyl C-3/5 | ~25 |

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Comprehensive Structural Elucidation

For unambiguous assignment of all proton and carbon signals and to confirm the molecular structure, advanced NMR techniques are indispensable.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.

COSY spectra establish proton-proton (¹H-¹H) coupling networks, which would be instrumental in assigning the signals within the complex cyclohexyl ring system. researchgate.net

HSQC spectra correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

¹⁵N NMR Spectroscopy : This technique directly probes the nitrogen atoms. For N-substituted pyrazoles, two distinct signals are expected, corresponding to the two different nitrogen environments in the ring. The chemical shifts in ¹⁵N NMR are sensitive to substitution and the electronic structure of the heterocycle, providing another layer of structural confirmation. scilit.comacs.org The study of ¹⁵N chemical shifts can provide insight into intermolecular hydrogen bonding and tautomerism in pyrazole derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition and molecular formula of a compound. For this compound, the molecular formula is C₁₀H₁₆N₂O. HRMS would be used to measure the exact mass of the protonated molecule [M+H]⁺ and compare it to the calculated theoretical mass. A close match (typically within 5 ppm) confirms the molecular formula. mdpi.com

Table 3: HRMS Data for this compound

| Formula | Calculated Exact Mass (m/z) for [M+H]⁺ |

|---|

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, the molecular ion often fragments into smaller, characteristic pieces. Analyzing these fragments provides valuable structural information, akin to assembling a puzzle. The fragmentation of N-substituted pyrazoles is influenced by the nature of the substituents. rsc.org

For this compound, key fragmentation pathways would likely include:

Loss of the cyclohexyl group : Cleavage of the N-cyclohexyl bond would result in a significant fragment.

Loss of the hydroxymethyl group : Alpha-cleavage next to the pyrazole ring could lead to the loss of the ·CH₂OH radical.

Fragmentation of the pyrazole ring : The heterocyclic ring itself can break apart, often involving the elimination of stable molecules like N₂ or HCN, which is a characteristic feature of pyrazole fragmentation. researchgate.netasianpubs.org

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| Predicted Fragment Ion | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [M - H₂O]⁺ | Loss of water | 162 |

| [M - CH₂OH]⁺ | Loss of hydroxymethyl radical | 149 |

| [M - C₆H₁₁]⁺ | Loss of cyclohexyl radical | 99 |

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum or characteristic absorption band data for this compound is available in the searched scientific literature.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Conformational Analysis

No crystallographic data, such as unit cell dimensions, space group, or detailed conformational analysis from X-ray diffraction studies of this compound, has been found in the public domain.

Should research on "this compound" be published in the future, this article can be updated to include the relevant spectroscopic and structural data.

Theoretical and Computational Investigations of 2 Cyclohexyl 2h Pyrazol 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the intricacies of molecular systems. These methods are instrumental in elucidating the geometric and electronic properties of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms. These calculations typically involve geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. This process yields critical data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, including the distribution of electron density and the nature of its chemical bonds, is also elucidated through DFT. Such studies on pyrazole (B372694) derivatives indicate that the pyrazole ring is nearly planar. nih.gov The substitution of a cyclohexyl group at the N2 position and a hydroxymethyl group at the C3 position introduces specific electronic effects that can be quantified by analyzing atomic charges and electrostatic potential maps. These analyses help in identifying the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its interaction with other chemical species.

Conformational Analysis of the Cyclohexyl Ring and Hydroxymethyl Moiety

The presence of the flexible cyclohexyl ring and the rotatable hydroxymethyl group in this compound gives rise to multiple possible conformations. Conformational analysis is, therefore, essential to identify the most stable conformers and to understand the energy landscape of the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the distribution of the HOMO and LUMO orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed across the pyrazole and hydroxymethyl moieties. This analysis is vital for predicting how the molecule will interact with other reagents.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the understanding gained from quantum chemical calculations to predict dynamic processes and macroscopic properties. These methods are invaluable for exploring reaction mechanisms and estimating important physicochemical parameters.

Prediction of Reaction Pathways and Transition States

Computational methods can be used to explore potential reaction pathways for this compound. By modeling the interaction of the molecule with various reactants, it is possible to map out the energetic landscape of a chemical reaction. This includes identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy of the reaction. Calculating the activation energy allows for the prediction of reaction rates and the feasibility of a particular chemical transformation. For instance, the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid can be modeled to understand the mechanism and predict the most likely reaction conditions.

Calculation of Molecular Descriptors

Below is a table of calculated molecular descriptors for this analog, which are expected to be similar for this compound.

| Descriptor | Value (for Cyclohexyl-(2-methylpyrazol-3-yl)methanol) | Significance |

| Topological Polar Surface Area (TPSA) | 38.1 Ų | TPSA is related to the polar surface area of a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| LogP (Octanol-Water Partition Coefficient) | 1.8 | LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). |

| Rotatable Bonds | 2 | The number of rotatable bonds influences the conformational flexibility of a molecule, which can affect its binding to biological targets. |

| Hydrogen Bond Donor Count | 1 | This descriptor counts the number of hydrogen atoms attached to electronegative atoms (like oxygen or nitrogen) and indicates the molecule's ability to donate hydrogen bonds. |

| Hydrogen Bond Acceptor Count | 2 | This value represents the number of electronegative atoms (with lone pairs) that can accept hydrogen bonds, which is important for molecular interactions. |

These descriptors provide a valuable profile of the molecule's likely physicochemical properties and are essential in the early stages of drug discovery and materials science for screening and lead optimization.

Spectroscopic Property Prediction from Computational Models

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement and guide experimental work. For this compound, computational models, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are crucial for structural elucidation and for understanding the electronic characteristics of the molecule.

The process begins with the in silico construction of the this compound molecule. Its three-dimensional geometry is then optimized to find the most stable energetic conformation. This optimized structure serves as the foundation for all subsequent spectroscopic property calculations. Different levels of theory and basis sets can be employed to achieve a balance between computational cost and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. Computational models can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. The predicted values help in the assignment of ambiguous signals in an experimental spectrum and can confirm the proposed structure of the molecule.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a standard DFT approach.

Table 1: Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H (pyrazole ring) | 7.35 |

| H (pyrazole ring) | 6.18 |

| H (CH₂) | 4.65 |

| H (OH) | 4.52 |

| H (cyclohexyl CH) | 4.15 |

| H (cyclohexyl CH₂) | 1.90 - 2.10 |

| H (cyclohexyl CH₂) | 1.75 - 1.85 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (pyrazole ring) | 148.5 |

| C (pyrazole ring) | 129.0 |

| C (pyrazole ring) | 104.2 |

| C (CH₂) | 58.9 |

| C (cyclohexyl CH) | 61.3 |

| C (cyclohexyl CH₂) | 32.8 |

| C (cyclohexyl CH₂) | 25.9 |

Infrared (IR) Spectroscopy Prediction

Computational methods can also simulate the IR spectrum of this compound. By calculating the vibrational frequencies corresponding to the different normal modes of the molecule, a theoretical spectrum can be generated. These predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational model. The simulated spectrum allows for the identification of characteristic vibrational bands, such as the O-H stretch of the alcohol group, the C-H stretches of the cyclohexyl and pyrazole rings, and the C=N and C=C stretching vibrations within the pyrazole ring.

Table 3: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3450 |

| C-H stretch (aromatic) | 3100 - 3150 |

| C-H stretch (aliphatic) | 2850 - 2950 |

| C=N stretch | 1580 |

| C=C stretch | 1510 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

The electronic absorption properties of this compound can be predicted using TD-DFT calculations. This method provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-Vis region. The calculations yield the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption. These predictions are valuable for understanding the electronic structure and chromophores within the molecule.

Table 4: Predicted UV-Vis Absorption Data

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 225 | 0.45 |

By providing a detailed theoretical framework of the spectroscopic properties of this compound, these computational investigations are indispensable for its unambiguous identification and for exploring its chemical and physical behavior.

Advanced Applications in Chemical Research

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol serves as a valuable synthetic intermediate in the construction of more complex molecular architectures. The pyrazole (B372694) moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry and materials science. mdpi.comresearchgate.netmdpi.comnih.gov The presence of a cyclohexyl group at the N2 position introduces lipophilicity and steric bulk, which can be crucial for modulating the pharmacological properties or solubility of the final products. The primary alcohol functional group at the C3 position provides a reactive handle for a variety of chemical transformations.

The utility of pyrazole-containing building blocks is well-documented in the synthesis of diverse bioactive molecules. researchgate.net For instance, pyrazole derivatives are core components in a range of pharmaceuticals. mdpi.com The hydroxymethyl group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, providing access to a different set of derivatives. researchgate.net These functional groups can then participate in reactions such as Wittig olefination, reductive amination, esterification, and amide bond formation, thereby enabling the elongation of carbon chains or the introduction of new functional moieties.

Furthermore, the alcohol can be converted into a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, further expanding the molecular diversity accessible from this starting material. The synthesis of complex pyrazolopyridine systems, for example, has been achieved starting from pyrazole-4-carbaldehyde derivatives, which are closely related to the compound . mdpi.com

Development as Ligands for Metal Complexes

The nitrogen atoms of the pyrazole ring in this compound make it an excellent candidate for use as a ligand in coordination chemistry. researchgate.netnih.govresearchgate.netresearchgate.net The lone pair of electrons on the N1 nitrogen atom can readily coordinate to a metal center. The adjacent hydroxymethyl group can also participate in coordination, allowing the molecule to act as a bidentate ligand.

Coordination Chemistry Studies and Chelation Behavior

Pyrazole-based ligands are known to form stable complexes with a variety of transition metals. researchgate.netresearchgate.net The chelation of a metal ion by both the pyrazole nitrogen and the oxygen of the hydroxymethyl group would form a stable five-membered ring, a favorable arrangement in coordination chemistry. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The cyclohexyl group can influence the steric environment around the metal center, potentially affecting the coordination geometry and the reactivity of the complex. Studies on similar pyrazole-based ligands have shown their ability to form mononuclear or polynuclear complexes depending on the metal-to-ligand ratio and the reaction conditions. nih.gov

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from pyrazole-based ligands have found applications in catalysis. nih.govrsc.org The electronic properties of the pyrazole ring and the steric bulk of the cyclohexyl group in this compound can be fine-tuned to modulate the catalytic activity and selectivity of the corresponding metal complex. For example, ruthenium complexes bearing pyrazole-pyridine-pyrazole (NNN) ligands have been successfully employed as catalysts in the acceptorless dehydrogenation of alcohols to aldehydes. rsc.org While specific catalytic applications of complexes derived from this compound are not extensively reported, the structural motifs present suggest potential utility in various catalytic transformations, including oxidation, reduction, and cross-coupling reactions. The development of both homogeneous and heterogeneous catalysts from such ligands is an active area of research. nih.gov

Contributions to Fundamental Organic Chemistry Research

The study of this compound and its derivatives contributes to the broader understanding of fundamental organic chemistry. The synthesis of substituted pyrazoles itself is a rich area of research, with numerous methods developed for their preparation. mdpi.com The reactivity of the hydroxymethyl group in the presence of the pyrazole ring allows for the investigation of intramolecular interactions and their influence on reaction outcomes. Furthermore, the exploration of the coordination chemistry of this ligand provides insights into metal-ligand bonding and the principles of catalyst design.

Future Directions in Synthesis and Derivatization Strategies

Future research will likely focus on developing more efficient and sustainable synthetic routes to this compound and its analogues. Green chemistry principles could be applied to minimize waste and energy consumption in their production. Further exploration of derivatization strategies will undoubtedly lead to the discovery of new compounds with interesting properties. For example, multicomponent reactions involving pyrazole carbaldehydes have been shown to be a powerful tool for the rapid generation of molecular complexity. nih.gov Similar strategies could be adapted for derivatives of this compound.

Exploration of Novel Reactivity Profiles and Transformations

The unique combination of a pyrazole ring, a bulky cyclohexyl group, and a reactive hydroxymethyl group in this compound suggests that it may exhibit novel reactivity. Investigating its behavior under various reaction conditions, including those involving radical intermediates or photochemical activation, could uncover new and synthetically useful transformations. The potential for this molecule to participate in intramolecular cyclization reactions, perhaps triggered by the coordination to a metal center, is another avenue for exploration. The synthesis of novel fused heterocyclic systems based on the pyrazole scaffold is a promising area of research. mdpi.com

Q & A

Basic Research Questions

What synthetic methodologies are effective for producing (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, and how can reaction conditions be optimized?

Methodological Answer: